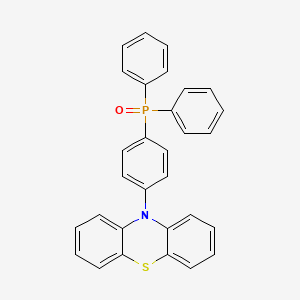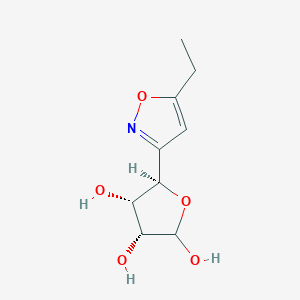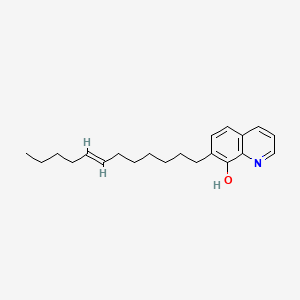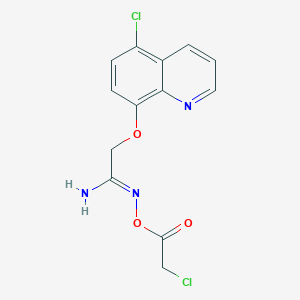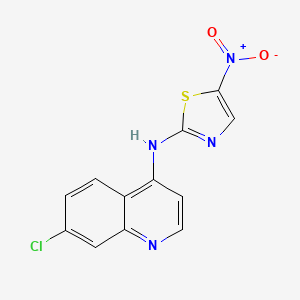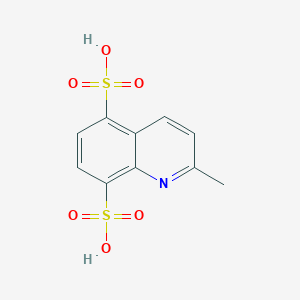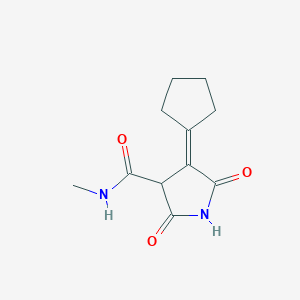
4-Cyclopentylidene-n-methyl-2,5-dioxopyrrolidine-3-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Cyclopentylidene-n-methyl-2,5-dioxopyrrolidine-3-carboxamide is a chemical compound with the molecular formula C11H14N2O3. It is known for its unique structure, which includes a cyclopentylidene group attached to a pyrrolidine ring.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-Cyclopentylidene-n-methyl-2,5-dioxopyrrolidine-3-carboxamide typically involves the reaction of cyclopentanone with N-methyl-2,5-dioxopyrrolidine-3-carboxylic acid. The reaction is carried out under controlled conditions, often using a catalyst to facilitate the formation of the desired product. The reaction conditions, such as temperature, pressure, and solvent, are optimized to achieve high yields and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in laboratory settings. The process is scaled up to meet the demand for the compound in various applications. Industrial methods focus on optimizing the efficiency and cost-effectiveness of the synthesis process while ensuring the quality and consistency of the final product .
Análisis De Reacciones Químicas
Types of Reactions
4-Cyclopentylidene-n-methyl-2,5-dioxopyrrolidine-3-carboxamide undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidation products.
Reduction: Reduction reactions can convert the compound into different reduced forms.
Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired outcomes .
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines .
Aplicaciones Científicas De Investigación
4-Cyclopentylidene-n-methyl-2,5-dioxopyrrolidine-3-carboxamide has a wide range of scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and proteins.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as its use in drug development.
Industry: The compound is used in the production of various industrial chemicals and materials
Mecanismo De Acción
The mechanism of action of 4-Cyclopentylidene-n-methyl-2,5-dioxopyrrolidine-3-carboxamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound may form hydrogen bonds and other interactions with these targets, leading to changes in their activity and function. The exact pathways and molecular targets involved depend on the specific application and context of use .
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds to 4-Cyclopentylidene-n-methyl-2,5-dioxopyrrolidine-3-carboxamide include other carboxamides and pyrrolidine derivatives. Some examples are:
- N-methyl-2,5-dioxopyrrolidine-3-carboxamide
- Cyclopentylidene-2,5-dioxopyrrolidine-3-carboxamide
- N-methyl-2,5-dioxopyrrolidine-3-carboxylic acid
Uniqueness
What sets this compound apart from similar compounds is its unique cyclopentylidene group, which imparts distinct chemical and biological properties. This structural feature may enhance its reactivity and interactions with molecular targets, making it a valuable compound for various applications .
Propiedades
Número CAS |
92491-50-4 |
|---|---|
Fórmula molecular |
C11H14N2O3 |
Peso molecular |
222.24 g/mol |
Nombre IUPAC |
4-cyclopentylidene-N-methyl-2,5-dioxopyrrolidine-3-carboxamide |
InChI |
InChI=1S/C11H14N2O3/c1-12-9(14)8-7(6-4-2-3-5-6)10(15)13-11(8)16/h8H,2-5H2,1H3,(H,12,14)(H,13,15,16) |
Clave InChI |
HGICDXHEKIKSFB-UHFFFAOYSA-N |
SMILES canónico |
CNC(=O)C1C(=C2CCCC2)C(=O)NC1=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





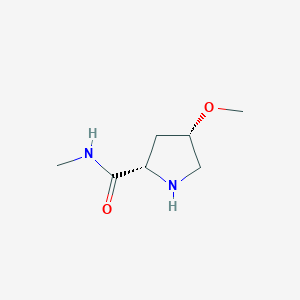
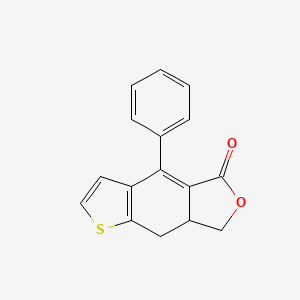
![4-Ethylbenzo[d]oxazole-2-carboxamide](/img/structure/B12885374.png)

